2-ethoxy-4-(2-oxo-1,2,3,4-tetrahydrobenzo[h]quinolin-4-yl)phenyl cyclohexanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-ethoxy-4-(2-oxo-1,2,3,4-tetrahydrobenzo[h]quinolin-4-yl)phenyl cyclohexanecarboxylate is a useful research compound. Its molecular formula is C28H29NO4 and its molecular weight is 443.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 443.20965841 g/mol and the complexity rating of the compound is 689. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-Ethoxy-4-(2-oxo-1,2,3,4-tetrahydrobenzo[h]quinolin-4-yl)phenyl cyclohexanecarboxylate is an organic compound with a complex structure that suggests potential biological activity. It features a tetrahydrobenzo[h]quinoline core, which is known for its pharmacological properties, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C28H29NO4, with an average molecular weight of approximately 443.543 g/mol. The unique structural components include:
- Ethoxy group : Enhances solubility and bioavailability.
- Cyclohexanecarboxylate moiety : May contribute to the compound's interaction with biological targets.
- Tetrahydrobenzo[h]quinoline core : Associated with various biological activities including anti-cancer and anti-inflammatory effects.
Anticancer Properties
Research indicates that compounds with a similar structural framework exhibit significant anti-cancer activity. For instance:
- In vitro studies : Compounds derived from quinoline structures have shown promising results against various cancer cell lines. One study reported an IC50 value of 1.2 µM against MCF-7 (breast cancer) and 1.4 µM against Panc-1 (pancreatic cancer) cell lines for a related quinolone derivative .
The biological activity of this compound may involve:
- Cell Cycle Arrest : Similar compounds have been shown to induce G2/M phase arrest in cancer cells, suggesting that this compound may inhibit cell proliferation by disrupting the cell cycle .
- Apoptosis Induction : Evidence suggests that quinoline derivatives can activate apoptotic pathways, evidenced by increased levels of pro-apoptotic markers such as BAX and decreased levels of anti-apoptotic markers like Bcl-2 .
- Anti-inflammatory Effects : The structural attributes may also confer anti-inflammatory properties through inhibition of inflammatory mediators.
Comparative Analysis with Related Compounds
To understand the potential efficacy of this compound, it is beneficial to compare it with similar compounds:
Compound Name | Molecular Formula | Key Features | Biological Activity |
---|---|---|---|
Compound A | C16H16N4O5 | Nitro group and urea linkage | Anticancer properties |
Compound B | C22H32N4O5 | Long aliphatic chain | Bioactivity against cancer cells |
2-Ethoxy... | C28H29NO4 | Ethoxy and cyclohexanecarboxylate groups | Potential anticancer effects |
Study on Quinoline Derivatives
A study focused on various quinoline derivatives found that modifications at specific positions significantly influenced their biological activity. The presence of an ethoxy group was associated with enhanced solubility and bioactivity in several tested models .
Antiviral Activity
Preliminary investigations into the antiviral potential of related compounds showed varying degrees of effectiveness against human coronaviruses. Such findings suggest that further exploration into the antiviral properties of 2-ethoxy-4-(2-oxo...) could be warranted .
Properties
IUPAC Name |
[2-ethoxy-4-(2-oxo-3,4-dihydro-1H-benzo[h]quinolin-4-yl)phenyl] cyclohexanecarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29NO4/c1-2-32-25-16-20(13-15-24(25)33-28(31)19-9-4-3-5-10-19)23-17-26(30)29-27-21-11-7-6-8-18(21)12-14-22(23)27/h6-8,11-16,19,23H,2-5,9-10,17H2,1H3,(H,29,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYDGPOBYZXAQQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2CC(=O)NC3=C2C=CC4=CC=CC=C43)OC(=O)C5CCCCC5 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.